

Spectral Data Analysis of 2-Cyano-N-octylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-octylacetamide

Cat. No.: B1299561

[Get Quote](#)

Disclaimer: This document provides a predictive analysis of the spectral data for **2-cyano-N-octylacetamide** based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the last update, publicly available experimental spectra for this specific compound were not found. The data presented herein are intended to serve as a reference and guide for researchers, scientists, and drug development professionals.

Introduction

2-Cyano-N-octylacetamide ($C_{11}H_{20}N_2O$, CAS: 39581-22-1) is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, featuring a cyano group, a secondary amide, and a long alkyl chain, gives rise to a unique spectral signature. This guide provides a detailed prediction and interpretation of its 1H NMR, ^{13}C NMR, IR, and MS spectra, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-cyano-N-octylacetamide**. These predictions are based on typical values for the functional groups present in the molecule.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.5	Broad Singlet	1H	N-H
~3.4	Singlet	2H	C(O)-CH ₂ -CN
~3.3	Quartet	2H	N-CH ₂ -(CH ₂) ₆ CH ₃
~1.5 - 1.6	Multiplet	2H	N-CH ₂ -CH ₂ -(CH ₂) ₅ CH ₃
~1.2 - 1.4	Multiplet	10H	N-(CH ₂) ₂ -(CH ₂) ₅ CH ₃
~0.9	Triplet	3H	N-(CH ₂) ₇ -CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~117	C≡N (Nitrile)
~40	N-CH ₂ -(CH ₂) ₆ CH ₃
~32	N-(CH ₂) ₆ -CH ₂ -CH ₃
~29	N-CH ₂ -CH ₂ -(CH ₂) ₅ CH ₃
~29	N-(CH ₂) ₂ -(CH ₂) ₄ -CH ₂ CH ₃
~27	N-(CH ₂) ₅ -CH ₂ -CH ₂ CH ₃
~26	C(O)-CH ₂ -CN
~23	N-(CH ₂) ₄ -CH ₂ -(CH ₂) ₂ CH ₃
~14	N-(CH ₂) ₇ -CH ₃

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2925, ~2855	Strong	C-H Stretch (Alkyl)
~2250	Medium, Sharp	C≡N Stretch
~1650	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)
~1465	Medium	C-H Bend (CH ₂)

Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Predicted Identity
196	[M] ⁺ (Molecular Ion)
155	[M - C ₂ H ₃ N] ⁺
113	[C ₈ H ₁₇ NH] ⁺
98	[C ₇ H ₁₄] ⁺
84	[C ₆ H ₁₂] ⁺
70	[C ₅ H ₁₀] ⁺
56	[C ₄ H ₈] ⁺
43	[C ₃ H ₇] ⁺
41	[C ₂ H ₃ N] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **2-cyano-N-octylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-cyano-N-octylacetamide** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a field strength of 300-600 MHz for ^1H NMR and 75-150 MHz for ^{13}C NMR.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a one-pulse ^1H spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Use a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C (typically 128-1024 scans).
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-cyano-N-octylacetamide** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

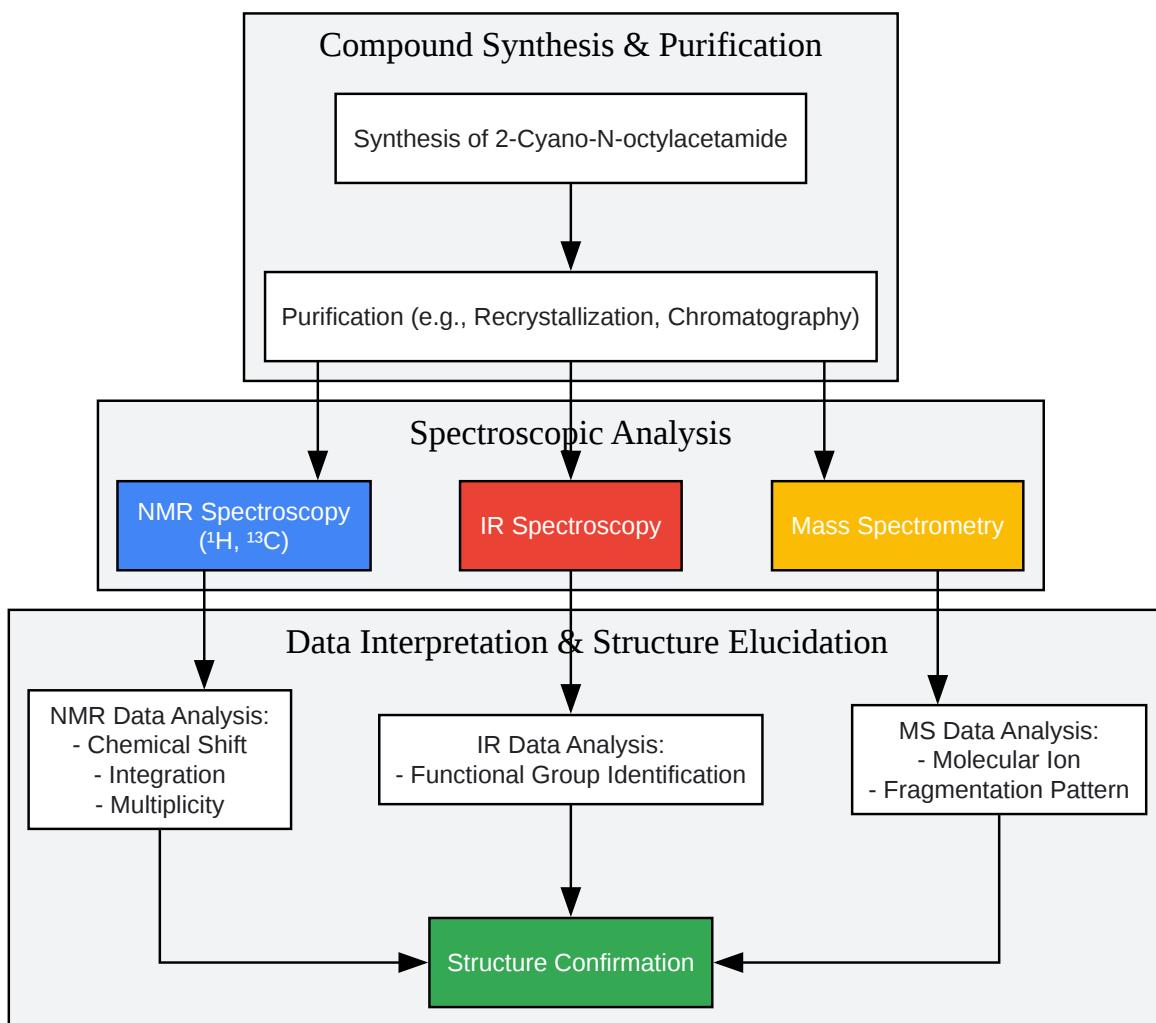
Mass Spectrometry (MS)

- Sample Introduction:
 - Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC).
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).
- Instrument Setup:
 - Select the desired ionization mode (e.g., EI, ESI positive/negative).

- Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over an appropriate mass range (e.g., m/z 30-300).
- Data Acquisition:
 - Acquire the mass spectrum.
 - The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **2-cyano-N-octylacetamide**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of 2-Cyano-N-octylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1299561#spectral-data-analysis-of-2-cyano-n-octylacetamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com